Lamotrigine Impurity 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

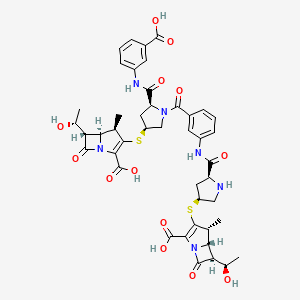

Lamotrigine Impurity 4, also known as Lamotrigine Impurity E , is an impurity standard of Lamotrigine . Lamotrigine is an antiepileptic medication used to treat various types of seizures and as a mood stabilizer in the treatment of bipolar disorder . It belongs to a class of drugs known as anticonvulsants or antiepileptic drugs (AEDs) .

Synthesis Analysis

The synthesis of Lamotrigine Impurity 4 involves complex chemical reactions. A study presents the initial attempt at introducing a magnetic molecularly imprinted polymer (MIP) designed specifically for lamotrigine with the purpose of functioning as a drug carrier . The magnetic MIP was synthesized from itaconic acid and ethylene .Chemical Reactions Analysis

The chemical reactions involving Lamotrigine Impurity 4 are complex and involve multiple steps. The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes is studied .Aplicaciones Científicas De Investigación

Analytical Assays and Chromatography

Robust Optimization of Chaotropic Chromatography : Research by Čolović, Rmandić, and Malenović (2018) focused on optimizing chaotropic chromatography for the reliable analysis of lamotrigine and its impurities in tablets. They employed Box–Behnken design and Monte Carlo simulations to define the design space and select working points for acetonitrile content, chaotropic agent concentration, and pH levels. This robust method was validated for routine pharmaceutical analysis (Čolović, Rmandić, & Malenović, 2018).

Development of Spectrophotometric, TLC, and HPLC Methods : Youssef and Taha (2007) developed and validated three methods (spectrophotometric, TLC, and HPLC) for determining lamotrigine in the presence of its impurity, 2,3-dichlorobenzoic acid. These methods proved to be reliable, rapid, and selective for lamotrigine analysis (Youssef & Taha, 2007).

LC-MS/MS Method for Trace Analysis of Impurities : Carrier, Eckers, and Wolff (2008) developed an LC-MS/MS method using in-source fragmentation for trace analysis of a key synthetic impurity in lamotrigine. They achieved a detection limit of 25 ppb, highlighting the method's specificity and sensitivity (Carrier, Eckers, & Wolff, 2008).

Stability and Degradation Studies

Stability Indicating LC Method : Srinivasulu et al. (2009) developed a stability-indicating LC method for lamotrigine, identifying and separating its impurities and degradation products under various stress conditions. This method enhances the understanding of lamotrigine's stability and degradation pathways (Srinivasulu, Mukkanti, Reguri, & Srinivas, 2009).

Degradation Pathways under Advanced Treatment : Keen et al. (2014) studied lamotrigine's degradation under UV and ozone treatments, providing insights into the reaction kinetics and transformation pathways of lamotrigine and its impurities in environmental contexts (Keen, Ferrer, Thurman, & Linden, 2014).

Electrochemical Advanced Oxidation Studies : Meena and Ghatak (2022) presented the kinetics of lamotrigine degradation and mineralization using electrochemical advanced oxidation processes. This study is crucial for understanding lamotrigine's environmental impact and degradation kinetics (Meena & Ghatak, 2022).

Drug Monitoring and Analysis

High-Performance Liquid Chromatographic Method for Plasma/Serum Analysis : Croci et al. (2001) developed a high-performance liquid chromatographic method for analyzing lamotrigine in serum, enhancing therapeutic monitoring and avoiding toxicity (Croci, Salmaggi, de Grazia, & Bernardi, 2001).

Characterization of Drug-Specific T cells in Lamotrigine Hypersensitivity : Naisbitt et al. (2003) characterized the role of T cells in lamotrigine hypersensitivity, contributing to a deeper understanding of immune responses to lamotrigine and its impurities (Naisbitt et al., 2003).

Lamotrigine Distribution in Postmortem Cases : Levine, Jufer, and Smialek (2000) reported on the distribution of lamotrigine in postmortem cases, providing valuable data for forensic investigations and understanding the drug's distribution in the body (Levine, Jufer, & Smialek, 2000).

Safety And Hazards

Direcciones Futuras

Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders. As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

Propiedades

Número CAS |

63985-85-9 |

|---|---|

Nombre del producto |

Lamotrigine Impurity 4 |

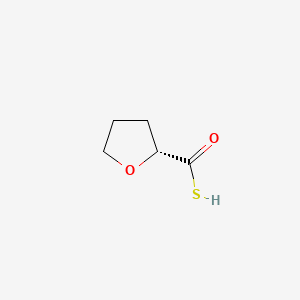

Fórmula molecular |

C8H3Cl2NO |

Peso molecular |

200.03 |

Apariencia |

Grey Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2,5-Dichlorobenzoyl Cyanide; 2,5-Dichlorophenylglyoxylonitrile; 2,5-Dichloro-α-oxo-benzeneacetonitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

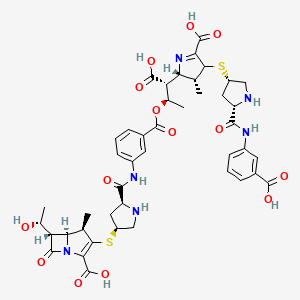

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)